DL-Rhodinose

Description

Overview of Deoxy Sugars in Biological Systems

Deoxy sugars are a class of monosaccharides in which one or more hydroxyl (-OH) groups have been replaced by a hydrogen atom. ontosight.ai This seemingly simple modification results in significant alterations to the sugar's physical and chemical properties, as well as its biological functionality. ontosight.aiontosight.ai Found in a variety of natural sources, including plants, bacteria, and fungi, deoxy sugars are integral components of numerous biomolecules. ontosight.aibiosynth.com

Their biological roles are diverse and crucial. Deoxy sugars are involved in cell signaling and recognition, where they can act as specific ligands for cell surface receptors. ontosight.ai They are also key components of bacterial and viral surface antigens, playing a role in stimulating immune responses. ontosight.ai In the realm of medical research, their involvement in tumor cell metabolism and signaling has made them potential targets for cancer therapies. ontosight.ai A prime example of a deoxy sugar's importance is deoxyribose, a fundamental building block of deoxyribonucleic acid (DNA), which underscores the critical role these molecules play in the storage of genetic information. fiveable.me

Academic Significance of DL-Rhodinose in Natural Product Chemistry and Glycobiology

DL-Rhodinose, specifically the L-enantiomer (L-Rhodinose), is a 2,3,6-trideoxy-L-threo-hexose that is a constituent of various biologically active natural products. biosynth.comnih.gov Its presence is particularly noted in complex antibiotics and anticancer agents, where the carbohydrate portions of these molecules are often crucial for their pharmacological properties. rsc.orgwvu.edu

The sugar moieties of these natural products can influence a range of factors, including water solubility, membrane transport, tissue targeting, and binding affinity to their biological targets. wvu.edu For instance, L-Rhodinose is a component of the landomycin family of angucycline antibiotics, which exhibit potent antitumor activity. researchgate.netresearchgate.net The structure and length of the carbohydrate chain, which includes L-Rhodinose, have been shown to correlate with the biological activity of these compounds. researchgate.net

Furthermore, the synthesis of oligosaccharides containing L-Rhodinose is a significant area of research. mdpi.com The development of methods for the stereoselective synthesis of glycosidic linkages involving deoxy sugars like rhodinose (B1234984) is critical for creating novel analogs of natural products and for studying their structure-activity relationships. wvu.edumdpi.com The de novo synthesis of L-Rhodinose building blocks represents a key strategy for accessing these rare sugars and incorporating them into complex molecules. figshare.com

Historical Scientific Context of Rhodinose Research

The study of rhodinose has a history intertwined with the structural elucidation and synthesis of natural products. Early research focused on the isolation and characterization of rhodinose from various sources. The stereochemical identification of rhodinose was a significant milestone, distinguishing it from its stereoisomer, amicetose (B1208693). acs.org

A pivotal moment in rhodinose research was the development of synthetic routes to access this rare sugar. For example, a synthesis of DL-amicetose, a stereoisomer of rhodinose, was reported in 1976. acs.org Subsequently, synthetic strategies for L-Rhodinose were developed, often in the context of the total synthesis of complex natural products. acs.orgcore.ac.uk These synthetic efforts have been crucial for confirming the structure of natural products containing rhodinose and for providing material for biological evaluation. wvu.edu

The investigation into the biosynthesis of L-Rhodinose has also been a key area of research. Studies on the gene clusters of microorganisms that produce rhodinose-containing antibiotics, such as Streptomyces species, have identified the genes responsible for the biosynthesis of NDP-L-rhodinose, the activated form of the sugar used in glycosylation reactions. nih.govmedkoo.com This genetic understanding opens up possibilities for combinatorial biosynthesis to generate novel and potentially more effective drug candidates. dtic.mil

Structure

3D Structure

Properties

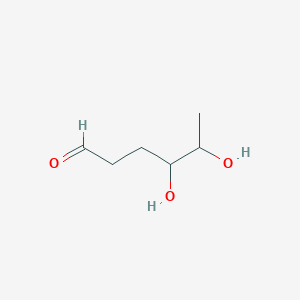

Molecular Formula |

C6H12O3 |

|---|---|

Molecular Weight |

132.16 g/mol |

IUPAC Name |

4,5-dihydroxyhexanal |

InChI |

InChI=1S/C6H12O3/c1-5(8)6(9)3-2-4-7/h4-6,8-9H,2-3H2,1H3 |

InChI Key |

XXIHHRIZGBRENI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(CCC=O)O)O |

Origin of Product |

United States |

Natural Occurrence and Biological Distribution of Rhodinose Containing Natural Products

Isolation and Characterization from Microorganisms

The exploration of microbial diversity has led to the discovery of numerous natural products containing rhodinose (B1234984). These compounds are typically isolated from fermentation broths of various bacterial strains and are characterized using a combination of chromatographic and spectroscopic techniques.

Structural Classification of Natural Products Featuring Rhodinose Moieties

Other Glycosylated Secondary Metabolites

L-Rhodinose, a 2,3,6-trideoxy-L-threo-hexose, is a deoxysugar found incorporated into a variety of glycosylated secondary metabolites, primarily of microbial origin. biosynth.comfrontiersin.org These natural products span several structural classes, including angucyclines, macrolides, and other polyketides. The presence of L-rhodinose, often as part of an oligosaccharide chain, is crucial for the biological activity of the parent molecule. frontiersin.orgnih.gov

A prominent example of a rhodinose-containing natural product is landomycin A , an angucycline antibiotic produced by Streptomyces species. mdpi.com Landomycin A possesses a hexasaccharide chain attached to its aglycone, which includes L-rhodinose. mdpi.com Variations in this sugar chain, such as the replacement of a terminal L-rhodinose with other sugars, can significantly impact its biological properties. nih.gov Another related group of compounds are the landomycins K and L , which are distinguished by the alternative termination of their saccharide chain with α-L-rhodinose. nih.gov

The antitumor compounds PM100117 and PM100118 , derived from the marine actinobacterium Streptomyces caniferus, are glycosylated polyketides that also feature L-rhodinose as a key component of their sugar moieties. researchgate.net Specifically, in these molecules, L-rhodinose is found alongside other deoxysugars like L-axenose. researchgate.net

Saquayamycin (B1681451) Z , another angucycline antibiotic, contains a complex pentasaccharide fragment where L-rhodinose is a constituent sugar. nih.gov The intricate structure of this oligosaccharide highlights the importance of specific glycosylation patterns in defining the molecule's function.

In the biosynthesis of the antibiotic aclacinomycin , L-rhodinose is found in a minor compound, aclacinomycin N. nih.gov The major products, aclacinomycin A and B, contain the related sugar L-cinerulose, suggesting a close biosynthetic relationship and the potential for enzymatic modification of these sugar units. nih.gov

The dactylosporolides , a family of glycosylated macrolides produced by Dactylosporangium fulvum, also incorporate rhodinose. acs.org These complex molecules contain four monosaccharide units, one of which is L-rhodinose, attached to a macrolide core. acs.org

Furthermore, L-rhodinose is a component of the polyether natural product nanchangmycin (B609417) , where it undergoes methylation after its attachment to the aglycone, resulting in 4-O-methyl-L-rhodinose. nih.gov

The following table summarizes some of the key glycosylated secondary metabolites containing L-rhodinose and their producing organisms:

| Natural Product | Class | Producing Organism |

| Landomycin A | Angucycline | Streptomyces sp. |

| Landomycins K and L | Angucycline | Engineered bacterial hosts |

| PM100117 and PM100118 | Polyketide | Streptomyces caniferus |

| Saquayamycin Z | Angucycline | Not specified |

| Aclacinomycin N | Anthracycline | Not specified |

| Dactylosporolides | Macrolide | Dactylosporangium fulvum |

| Nanchangmycin | Polyether | Not specified |

The biosynthesis of these rhodinose-containing natural products involves dedicated gene clusters that encode for the enzymes responsible for the synthesis of the deoxysugar and its subsequent transfer to the aglycone by glycosyltransferases. nih.govresearchgate.net The study of these biosynthetic pathways and the promiscuity of the involved enzymes opens avenues for glycodiversification, where the sugar moieties of natural products can be altered to generate novel compounds with potentially improved or different biological activities. frontiersin.orgnih.gov

Biosynthetic Pathways and Enzymatic Mechanisms

Overview of Deoxysugar Biosynthesis from Nucleoside Diphosphate (B83284) (NDP)-Sugars

Deoxysugars are carbohydrates that have had one or more hydroxyl (-OH) groups replaced by a hydrogen atom. wikipedia.org Their biosynthesis is a critical component in the production of many secondary metabolites, where these sugar moieties are often essential for biological activity. washington.edunih.gov The synthesis of these specialized sugars typically occurs while they are attached to a nucleoside diphosphate (NDP), most commonly deoxythymidine diphosphate (dTDP). washington.edu

The general pathway begins with a common hexose, such as D-glucose, which is activated to an NDP-sugar. washington.edu The first committed step in most deoxysugar biosynthetic pathways is the conversion of an NDP-D-hexose into an NDP-4-keto-6-deoxy-D-hexose intermediate. nih.gov This reaction is catalyzed by NDP-D-glucose 4,6-dehydratases. washington.edunih.gov This 4-keto-6-deoxy intermediate serves as a crucial branch point from which a variety of enzymatic modifications—including epimerizations, ketoreductions, and further deoxygenations—can occur to generate the vast diversity of deoxysugars found in nature. nih.govnih.gov These subsequent transformations are catalyzed by a suite of tailoring enzymes, leading to the formation of dideoxy and trideoxy sugars. nih.govnih.gov

Specific Pathway of L-Rhodinose Biosynthesis

The biosynthesis of L-rhodinose is a multi-step enzymatic cascade that modifies a precursor sugar nucleotide. This pathway is found in the gene clusters of several antibiotics, including landomycin and urdamycin. nih.gov

The biosynthesis of L-rhodinose, like many other deoxysugars, initiates from the central intermediate TDP-4-keto-6-deoxy-α-D-glucose. washington.edu This precursor is synthesized from TDP-D-glucose by the enzyme TDP-D-glucose 4,6-dehydratase (EC 4.2.1.46), often designated as RmlB in bacterial pathways. frontiersin.orgnih.gov This enzyme introduces a keto group at the C-4 position and removes the hydroxyl group at the C-6 position, setting the stage for subsequent deoxygenation and modification steps. washington.edunih.gov

Following the formation of TDP-4-keto-6-deoxy-α-D-glucose, a series of enzymatic reactions, including epimerization and ketoreduction, are required to produce TDP-L-rhodinose. The pathway involves several proposed intermediates and enzymes that have been characterized from various antibiotic biosynthetic gene clusters. nih.gov

An essential step in converting the D-glucose-derived precursor to the L-configuration of rhodinose (B1234984) is epimerization at the C-5 position. This reaction is catalyzed by a 3,5-epimerase. In many deoxysugar pathways, such as the biosynthesis of dTDP-L-rhamnose, the enzyme RmlC (dTDP-4-keto-6-deoxy-glucose 3,5-epimerase) performs this function, converting the intermediate to TDP-4-keto-L-rhamnose. frontiersin.org While the specific C-5 epimerase for L-rhodinose biosynthesis is not universally defined, enzymes homologous to RmlC, such as UrdZ1 from the urdamycin pathway, are proposed to fulfill this role, changing the stereochemistry at C-5 to create an L-sugar intermediate. nih.gov

The final step in the formation of the rhodinose sugar backbone is the reduction of the keto group at the C-4 position. This reaction is catalyzed by an NDP-sugar 4-ketoreductase. In the urdamycin biosynthetic pathway, the enzyme UrdQ is believed to be involved in the formation of TDP-L-rhodinose. nih.gov This class of enzymes, which includes RmlD in the L-rhamnose pathway, typically uses NAD(P)H as a cofactor to reduce the C-4 ketone to a hydroxyl group, yielding the final TDP-L-rhodinose product. nih.govfrontiersin.org

Table 1: Key Enzymes in the Proposed L-Rhodinose Biosynthetic Pathway

| Enzyme Class | Example Gene/Enzyme | Function | Starting Substrate | Product |

| 4,6-Dehydratase | RmlB | Catalyzes the initial deoxygenation at C-6 and oxidation at C-4. | TDP-D-glucose | TDP-4-keto-6-deoxy-α-D-glucose |

| 3,5-Epimerase | RmlC / UrdZ1 (putative) | Inverts the stereochemistry at C-3 and C-5 to form an L-sugar intermediate. | TDP-4-keto-6-deoxy-α-D-glucose | TDP-4-keto-L-rhamnose intermediate |

| 4-Ketoreductase | RmlD / UrdQ (putative) | Reduces the C-4 keto group to a hydroxyl group. | TDP-4-keto-L-rhamnose intermediate | TDP-L-rhodinose |

Enzymatic Steps and Proposed Intermediates

Glycosyltransferases (GTs) in Rhodinose Transfer

Once synthesized as an activated TDP-sugar, L-rhodinose is transferred to an aglycone scaffold by enzymes known as glycosyltransferases (GTs). nih.govcazypedia.org These enzymes are crucial for the final step of natural product biosynthesis, attaching the sugar moiety to the core structure, which is often essential for the compound's biological activity. nih.govnih.gov

GTs exhibit specificity for both the sugar donor (TDP-L-rhodinose) and the acceptor aglycone. cazypedia.org For example, in the biosynthesis of the angucycline antibiotics P-1894B and grincamycin, the glycosyltransferases GcnG1 and GcnG2 are responsible for attaching L-rhodinose units. nih.gov Specifically, GcnG1 transfers an L-rhodinose-(1→4)-L-rhodinose disaccharide to the C-3 position of the aglycone, while GcnG2 assembles another rhodinose-containing chain on the D-olivose moiety. nih.gov Similarly, in the biosynthesis of β-rhodomycin, the glycosyltransferase RhoG is responsible for the glycosylation of the ε-rhodomycinone aglycone. nih.gov The action of these GTs completes the synthesis of the final glycosylated natural product.

Regio- and Stereospecificity of Glycosylation

The enzymatic attachment of rhodinose to an aglycone or another sugar moiety is a highly controlled process characterized by significant regio- and stereospecificity. Glycosyltransferases ensure that the sugar is added to a specific position (regiospecificity) and with a particular spatial orientation (stereospecificity) on the acceptor molecule. elsevierpure.com This precision is fundamental to the final structure and function of the natural product.

An example of this specificity can be observed in the biosynthesis of P-1894B and grincamycin. nih.gov The process involves a sequential glycosylation where different sugars are attached at distinct positions on the aglycone. The C-glycosyltransferase GcnG3 first attaches a D-olivose moiety to the C-9 position of the aglycone. nih.gov Subsequently, O-glycosyltransferases act at other specific sites, such as the C-3 position, to attach rhodinose chains, demonstrating a tightly regulated and position-specific enzymatic assembly line. nih.gov

Specific Glycosyltransferases and Their Roles

Several specific glycosyltransferases have been identified and characterized for their role in attaching rhodinose units during the biosynthesis of complex natural products.

In the biosynthesis of the angucycline antibiotic landomycin E by Streptomyces globisporus, the glycosyltransferase LndGT4 is responsible for controlling the attachment of the terminal L-rhodinose sugar. figshare.com The landomycin family of compounds features oligosaccharide chains of varying lengths, and enzymes like LanGT4 are crucial for their assembly. nih.gov Research indicates that certain glycosyltransferases, including LanGT4, are utilized multiple times during the formation of the hexasaccharide chain of landomycin A. nih.gov ChaGT4, an enzyme with 81% identity to LndGT4, is similarly believed to be involved in L-rhodinose attachment in a different biosynthetic pathway, highlighting a conserved function. nih.gov

The biosynthesis of the antitumor agents P-1894B and grincamycin in Streptomyces lusitanus involves a coordinated effort of three distinct glycosyltransferases: GcnG1, GcnG2, and GcnG3. nih.govnih.gov Through gene inactivation studies, the specific role of each enzyme has been elucidated. nih.gov

The glycosylation sequence is as follows:

GcnG3 , a C-glycosyltransferase, initiates the process by attaching a D-olivose sugar to the C-9 position of the aglycone core. nih.gov

GcnG1 , an O-glycosyltransferase, then attaches a disaccharide chain of L-rhodinose-(1→4)-L-rhodinose at the C-3 position of the modified aglycone. nih.gov

GcnG2 , another O-glycosyltransferase, completes the glycosylation by assembling a second L-rhodinose-(1→4)-L-rhodinose chain onto the D-olivose moiety that was first attached by GcnG3. nih.gov

This sequential action demonstrates a clear division of labor, with GcnG3 performing C-glycosylation and GcnG1 and GcnG2 carrying out O-glycosylations to build the final oligosaccharide structures. nih.gov

| Enzyme | Type | Function in P-1894B/Grincamycin Biosynthesis |

| GcnG3 | C-Glycosyltransferase | Attaches the initial D-olivose moiety to the C-9 position of the angucycline aglycone. nih.gov |

| GcnG1 | O-Glycosyltransferase | Transfers an L-rhodinose-(1→4)-L-rhodinose disaccharide chain to the C-3 position of the aglycone. nih.gov |

| GcnG2 | O-Glycosyltransferase | Attaches a second L-rhodinose-(1→4)-L-rhodinose disaccharide chain onto the previously attached D-olivose sugar. nih.gov |

The biosynthetic gene cluster (bex) for BE-7585A, an angucycline produced by Amycolatopsis orientalis, contains the genetic blueprint for its assembly, including the attachment of a rhodinose moiety. nih.gov Within this cluster, a specific glycosyltransferase homologue, BexG1, has been identified as the enzyme likely responsible for rhodinose attachment. nih.gov BexG1 shows high sequence similarity (49% identity and 62% similarity) to UrdGT1a, a known TDP-L-rhodinosyltransferase from the urdamycin biosynthetic pathway. nih.gov Based on this homology, BexG1 is predicted to catalyze the transfer of the L-rhodinose group to the C-12b position of the BE-7585A angucycline core. nih.gov The bex gene cluster contains 28 open reading frames (ORFs), with ORFs 9 through 36 believed to be involved in the biosynthesis. nih.gov

Acceptor Substrate Flexibility of Glycosyltransferases

While glycosyltransferases are typically specific, some exhibit a degree of flexibility, accepting various precursor molecules (acceptor substrates). This flexibility can be exploited for biosynthetic engineering. Studies on the landomycin E gene cluster have provided evidence for the flexibility of its glycosyltransferases. figshare.com By manipulating the lndGT4 gene, researchers were able to generate novel landomycins (F, G, and H). figshare.com The creation of these new compounds demonstrated that the landomycin glycosyltransferases could act on different acceptor substrates, leading to the production of new derivatives. figshare.com This inherent promiscuity is a valuable tool for creating structural diversity in natural products.

Post-Glycosylation Modifications of Rhodinose Moieties

After a rhodinose sugar is attached to an aglycone, it can undergo further enzymatic modifications. These "post-glycosylation" tailoring steps add another layer of structural diversity to natural products. In the biosynthesis of grincamycin and P-1894B, the enzyme GcnQ is responsible for such modifications. nih.govnih.gov After the full oligosaccharide chain is assembled, GcnQ acts on the two terminal L-rhodinose units. nih.gov It catalyzes their conversion into L-aculose to form P-1894B or into L-cinerulose A to produce grincamycin. nih.govnih.gov This demonstrates that the final identity of the terminal sugar is determined after the initial glycosylation event. In some cases, even more complex modifications can occur, such as the formation of an S-containing α-l-methylthio-aculose residue found in grincamycin R, which represents a novel natural product modification. mdpi.com

Oxidation (e.g., Aclacinomycin Oxidoreductase (AknOx) converting rhodinose to cinerulose A and aculose)

A key enzymatic modification in the biosynthesis of certain antibiotics is the oxidation of the rhodinose moiety. A prominent example is the action of Aclacinomycin Oxidoreductase (AknOx), a flavoenzyme involved in the biosynthesis of the anthracycline antibiotic aclacinomycin. AknOx is notable for its dual active site, which catalyzes two sequential oxidation steps on the terminal rhodinose sugar of an aclacinomycin precursor. nih.gov

The first reaction catalyzed by AknOx is the oxidation of the hydroxyl group at the C4 position of rhodinose to a keto group, resulting in the formation of cinerulose A. nih.gov Subsequently, in a second oxidation step, AknOx facilitates a desaturation reaction, creating a double bond between the C2 and C3 positions of cinerulose A to form L-aculose. nih.govnih.gov This two-step oxidation is a critical maturation step in the biosynthesis of aclacinomycin A. frontiersin.org The enzyme utilizes a flavin adenine (B156593) dinucleotide (FAD) cofactor and molecular oxygen in this process. nih.gov

Site-directed mutagenesis studies have provided insight into the mechanism of AknOx. These studies have shown that two different tyrosine residues in the active site are responsible for the two distinct oxidation reactions. Tyr-450 is crucial for the initial oxidation of rhodinose to cinerulose A, while Tyr-378 is involved in the subsequent conversion to L-aculose. nih.gov

| Step | Substrate | Enzyme | Product | Reaction Type |

|---|---|---|---|---|

| 1 | Rhodinose moiety | Aclacinomycin Oxidoreductase (AknOx) | Cinerulose A | C4-Oxidation |

| 2 | Cinerulose A | Aclacinomycin Oxidoreductase (AknOx) | L-Acose | C2-C3 Desaturation |

Methylation (e.g., 4-O-methylation in nanchangmycin (B609417) biosynthesis)

Methylation is another important enzymatic modification in the biosynthesis of rhodinose-containing natural products. In the biosynthesis of the polyether antibiotic nanchangmycin, the deoxysugar moiety has been identified as 4-O-methyl-L-rhodinose. researchgate.net

Analysis of the nanchangmycin biosynthetic gene cluster from Streptomyces nanchangensis has led to the proposal of a biosynthetic pathway for this modified sugar. The gene cluster contains a set of genes (nanG1-nanG4) that are sufficient for the synthesis of L-rhodinose. Additionally, the gene cluster includes a gene, designated nanM, which is proposed to encode the 4-O-methylation function. researchgate.net The biosynthesis of 4-O-methyl-L-rhodinose is thought to begin with D-glucose-1-phosphate, which is converted through a series of steps to L-rhodinose before the final methylation step catalyzed by the product of nanM. researchgate.net In-frame deletion of a ketoreductase domain within the polyketide synthase has been shown to result in the loss of the 4-O-methyl-L-rhodinose moiety, confirming the link between the gene cluster and the sugar biosynthesis. researchgate.net

Genetic Organization of Rhodinose Biosynthetic Gene Clusters (BGCs)

The genes responsible for the biosynthesis of deoxysugars like rhodinose are typically clustered together in the genome of the producing organism. These biosynthetic gene clusters (BGCs) contain all the necessary enzymatic machinery for the synthesis and, often, the attachment of the sugar to an aglycone.

Analysis of Open Reading Frames Involved in Deoxysugar Production

The analysis of open reading frames (ORFs) within a BGC is a fundamental step in elucidating the biosynthetic pathway of a deoxysugar. By comparing the sequences of these ORFs to known enzymes, researchers can predict the function of each gene product.

A study of the granaticin biosynthetic gene cluster in Streptomyces violaceoruber Tü22 identified four ORFs (ORF 22 to ORF 25) that are essential for the biosynthesis of the L-rhodinose moiety. nih.gov Based on sequence homology to other deoxysugar biosynthetic enzymes, a pathway for the formation of dTDP-L-rhodinose was proposed:

ORF23 and potentially ORF24 are implicated in the 3-deoxygenation step. nih.gov

ORF25 is proposed to be involved in the epimerization of the sugar intermediate. nih.gov

ORF22 is suggested to catalyze the final 4-ketoreduction to form dTDP-L-rhodinose. nih.gov

| Open Reading Frame (ORF) | Proposed Enzymatic Function |

|---|---|

| ORF23 | 3-Deoxygenation |

| ORF24 | Possible involvement in 3-Deoxygenation |

| ORF25 | Epimerization |

| ORF22 | 4-Ketoreduction |

Gene Inactivation Studies and Metabolic Engineering for Novel Analogues

Gene inactivation is a powerful tool to confirm the function of genes within a BGC and to generate novel analogues of natural products. By disrupting specific genes, the biosynthetic pathway can be blocked, leading to the accumulation of intermediates or the production of structurally modified compounds.

In the study of the granaticin BGC, individual inactivation of each of the four ORFs (22-25) resulted in the failure to produce or attach the L-rhodinose moiety, confirming their essential role in its biosynthesis. nih.gov

Metabolic engineering of pathways involving rhodinose has been explored to create novel and potentially improved therapeutic agents. For instance, in the biosynthesis of the anticancer agents P-1894B and grincamycin, which contain L-rhodinose units, gene inactivation of the glycosyltransferase genes (gcnG1, gcnG2, and gcnG3) led to the production of new analogues with altered glycosylation patterns. nih.gov These studies not only helped to elucidate the sequence of glycosylation steps but also generated novel compounds. nih.gov

Furthermore, metabolic engineering has been applied to the doxorubicin (B1662922) pathway in Streptomyces peucetius. By introducing genes from the aclarubicin (B47562) biosynthetic pathway, which utilizes rhodosamine (a derivative of rhodinose), researchers were able to produce novel N,N-dimethylated anthracyclines. frontiersin.org This work demonstrates the potential of combining genes from different BGCs to generate novel bioactive molecules.

Advanced Chemical Synthesis Methodologies for Rhodinose and Its Building Blocks

De Novo Synthetic Approaches to L-Rhodinose Building Blocks

A notable and efficient de novo synthesis for L-Rhodinose (2,3,6-trideoxy-L-galactose) building blocks has been developed, offering a practical route from inexpensive starting materials. acs.orgnih.govacs.org This approach is part of a divergent strategy that also allows for the synthesis of related L-sugars like L-colitose and 2-epi-colitose from a common intermediate. acs.orgnih.govacs.org

Starting Materials and Synthetic Precursors

The primary precursor for this de novo synthesis is (S)-ethyl lactate (B86563), an inexpensive and commercially available chiral molecule. acs.orgnih.govacs.orgresearchgate.net The use of (S)-ethyl lactate as a starting point is advantageous due to its low cost and the fact that it establishes the initial stereocenter from which the rest of the sugar's stereochemistry is built. acs.orgscispace.com The synthesis plan involves converting (S)-ethyl lactate in two steps into an (S)-α-hydroxy aldehyde, a key intermediate for the subsequent stereoselective reactions. acs.org

| Starting Material | Advantages | Synthetic Target |

| (S)-Ethyl Lactate | Inexpensive, commercially available, chiral pool material. acs.orgnih.govacs.org | L-Rhodinose building block. acs.org |

Key Stereoselective Transformations

The core of the synthetic strategy lies in a series of highly controlled stereoselective reactions that construct the sugar backbone with the correct configuration.

Diastereoselective Cram-Chelated Allylation

A pivotal step in the synthesis is the diastereoselective Cram-chelated allylation of the (S)-α-hydroxy aldehyde derived from (S)-ethyl lactate. acs.orgnih.govacs.org This reaction is crucial as it creates a common homoallylic alcohol intermediate. acs.orgnih.govresearchgate.net The chelation control ensures a high degree of stereoselectivity, which is fundamental to the successful synthesis of the target L-sugar. acs.orgfu-berlin.de This key allylation reaction stereoselectively introduces the hydroxyl group at the C4 position. fu-berlin.de

Oxidation Steps in Monosaccharide Building Block Formation

Following the successful Cram-chelated allylation, the final step to achieve the desired monosaccharide building block involves oxidation. acs.orgnih.gov The common homoallylic alcohol intermediate undergoes an oxidation sequence to yield the fully functionalized L-Rhodinose building block. acs.orgnih.govresearchgate.net This divergent approach, where a single common intermediate is transformed into multiple target molecules, underscores the efficiency of the synthetic route. acs.orgacs.org

Total Synthesis Strategies for Complex Rhodinose-Containing Oligosaccharides

L-Rhodinose is a component of several biologically active natural products, including angucycline antibiotics like landomycins. jst.go.jpnih.gov The total synthesis of these complex molecules requires robust strategies for assembling the oligosaccharide chains containing the rhodinose (B1234984) units.

Assembly of Oligosaccharide Chains

The assembly of rhodinose-containing oligosaccharides is a complex task. For instance, landomycin A contains a hexasaccharide chain composed of four D-olivoses and two L-rhodinoses. jst.go.jp The synthesis of such chains involves the sequential coupling of monosaccharide building blocks.

In the biosynthesis of angucyclines like P-1894B, the assembly is sequential. An L-rhodinose-(1→4)-L-rhodinose chain is first attached to the aglycone at the C-3 position. nih.gov Synthetic strategies often mimic this stepwise approach. For example, in a synthesis of a landomycin A fragment, a rhodinose donor was coupled to a disaccharide acceptor to furnish a trisaccharide, although in this specific instance, the coupling resulted in an α-anomer. mdpi.com This highlights a common challenge in deoxy sugar glycosylations: controlling the stereoselectivity of the newly formed glycosidic bond, as the absence of a participating group at the C-2 position makes it difficult to direct the outcome of the reaction. mdpi.com

Strategies to overcome these challenges include the development of novel activation methods. One such approach involves the de novo synthesis of oligosaccharides containing 2,3,6-trideoxypyranoglycosides through a palladium-catalyzed asymmetric hydroalkoxylation of ene-alkoxyallene-linked fragments, which has been applied to the flexible total synthesis of 11-deoxylandomycins. researchgate.net

| Oligosaccharide Target | Key Monosaccharides | Synthetic Challenge |

| Landomycin A | D-Olivose, L-Rhodinose. jst.go.jp | Stereoselective formation of glycosidic linkages. mdpi.com |

| P-1894B | D-Olivose, L-Rhodinose, L-Aculose. nih.gov | Sequential and regioselective glycosylation. nih.gov |

| 11-Deoxylandomycins | Olivose, Rhodinose, Amicetose (B1208693). researchgate.net | Assembly of oligomeric 2,3,6-trideoxyoligosaccharides. researchgate.netresearchgate.net |

Synthesis of Landomycin and Other Angucycline Glycoside Fragments

Landomycins are a class of angucycline antibiotics that feature long oligosaccharide chains attached to an angucyclinone core. These sugar chains are often composed of repeating units of D-olivose and L-rhodinose. jst.go.jp The synthesis of these complex glycosidic fragments is a formidable task due to the challenges associated with the stereoselective formation of 2-deoxyglycosidic linkages.

Several research groups have developed strategies for the synthesis of landomycin fragments. One approach involves the use of N-(phenyl)trifluoroacetimidate donors for the synthesis of a protected trisaccharide fragment of landomycin E. mdpi.com Another notable synthesis of the landomycin A hexasaccharide was achieved using a reagent-controlled dehydrative glycosylation method. nih.gov This approach utilized p-toluenesulfonyl chloride (TsCl) to activate hemiacetal donors, enabling the stereoselective construction of the challenging β-linkages without the need for prosthetic groups at the C-2 position. nih.govresearchgate.net The synthesis of a trisaccharide fragment of landomycin E has also been accomplished through a de novo approach starting from achiral acetyl furan (B31954), with key steps including a palladium-catalyzed glycosylation. acs.org

The biosynthesis of angucyclines like P-1894B and grincamycin also involves the assembly of D-olivose and L-rhodinose units. nih.gov Chemical synthesis of fragments of these molecules often requires careful manipulation of protecting groups and the use of specific glycosylation promoters to control stereochemistry. For instance, the synthesis of a pentasaccharide fragment of saquayamycin (B1681451) Z utilized a trisyl chloride-promoted glycosylation of a 4-O-acetate rhodinose donor to achieve an α-selective linkage. nih.gov

Table 1: Selected Syntheses of Landomycin and Angucycline Glycoside Fragments

| Target Fragment | Key Glycosylation Method | Donor | Acceptor | Promoter/Catalyst | Key Features | Reference |

|---|---|---|---|---|---|---|

| Landomycin E Trisaccharide Analogue | Imidate Glycosylation | N-(phenyl)trifluoroacetimidate | Disaccharide | - | Use of a modified donor for β-selectivity. | mdpi.com |

| Landomycin A Hexasaccharide | Dehydrative Glycosylation | Hemiacetal | Oligosaccharide | TsCl, KHMDS | Reagent-controlled β-selectivity without prosthetic groups. | nih.govresearchgate.net |

| Landomycin E Trisaccharide | De Novo Synthesis / Pd-catalyzed Glycosylation | Pyranone | - | Palladium catalyst | Enantio- and diastereoselective synthesis from achiral starting material. | acs.org |

| Saquayamycin Z Pentasaccharide | Dehydrative Glycosylation | 4-O-acetate rhodinose hemiacetal | Tetrasaccharide | Trisyl chloride | Protecting group on donor controls α-selectivity. | nih.gov |

Regio- and Stereoselective Glycosylation Methods

The control of regio- and stereoselectivity is paramount in the synthesis of rhodinose-containing oligosaccharides. The absence of a participating group at the C-2 position of rhodinose makes the control of anomeric selectivity particularly challenging.

Glycosyl Donor Activation and Anomeric Control

The choice of glycosyl donor and the method of its activation are critical for controlling the stereochemical outcome of a glycosylation reaction. wikipedia.org Glycosyl donors are carbohydrate molecules with a leaving group at the anomeric position that, upon activation, react with a glycosyl acceptor. wikipedia.org For rhodinose and other 2-deoxysugars, common donors include glycosyl halides, thioglycosides, and imidates. wikipedia.org

Pre-activation based glycosylation, where the donor is activated before the addition of the acceptor, offers a powerful strategy for controlling chemoselectivity and stereoselectivity. beilstein-journals.orgnih.gov This approach allows for the glycosylation of acceptors that might be more reactive than the donor itself. beilstein-journals.org The stereochemical outcome can be influenced by factors such as the protecting groups on the donor, the solvent, and the presence of additives. nih.gov For instance, the use of a 2,3-oxazolidinone protecting group on a glucosamine (B1671600) donor can lead to either α- or β-glycosides depending on the presence or absence of a bulky base. nih.gov While not specific to rhodinose, these principles are applicable.

The "armed-disarmed" principle, where electron-donating protecting groups (armed) lead to more reactive donors than those with electron-withdrawing groups (disarmed), is a fundamental concept in planning oligosaccharide synthesis. wikipedia.org This allows for the selective activation of an armed donor in the presence of a disarmed acceptor. wikipedia.org

Palladium-Catalyzed Decarboxylative Coupling

Palladium-catalyzed reactions have emerged as a powerful tool for the formation of glycosidic bonds, including those involving rhodinose. A notable application is the palladium-catalyzed decarboxylative coupling, which has been used to install a β-rhodinosyl group. thieme-connect.com This method effects the exclusive formation of the desired β-glycosidic linkage. thieme-connect.com The general strategy involves the coupling of a glycosyl carbonate or a related derivative with an acceptor, where the decarboxylation event drives the reaction. thieme-connect.comresearchgate.net This approach has been successfully applied in the context of the total synthesis of tetrapetalone A, demonstrating its utility in complex molecule synthesis. thieme-connect.com Palladium catalysis has also been employed for the stereospecific C-glycosylation of glycals, which can be subsequently converted to rhodinose derivatives. acs.org

Reagent-Controlled Glycosylation Approaches

Reagent-controlled glycosylation methods aim to dictate the stereochemical outcome of the reaction through the choice of promoter or additive, rather than relying on substrate-based control elements like neighboring group participation. mdpi.com This is particularly advantageous for the synthesis of 2-deoxy-β-glycosides.

A prominent example is the use of sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or triisopropylbenzenesulfonyl chloride (Trisyl-Cl), to activate 2-deoxysugar hemiacetals. nih.govnih.gov The reaction is believed to proceed through an α-glycosyl sulfonate intermediate, which then undergoes an SN2-like displacement by the acceptor to furnish the β-glycoside. researchgate.net This methodology has been successfully applied to the synthesis of the landomycin A hexasaccharide, where β-linkages were constructed with high selectivity. nih.gov The selectivity of these reactions can, however, be sensitive to the protecting groups on the donor. For instance, the glycosylation of a 4-O-acetate-protected rhodinose donor with Trisyl-Cl activation resulted in the formation of the α-anomer exclusively. nih.gov

Table 2: Comparison of Reagent-Controlled Glycosylation Methods for Rhodinose

| Reagent/Promoter | Donor Type | Typical Selectivity | Key Features | Reference |

|---|---|---|---|---|

| TsCl / KHMDS | Hemiacetal | β | Effective for constructing β-linkages in deoxysugars; used in landomycin A synthesis. | nih.govresearchgate.net |

| Trisyl chloride | Hemiacetal | α (with 4-OAc protecting group) | Selectivity is dependent on the protecting group at C-4. | nih.govnih.gov |

| B(C6F5)3 | Glycal | α | Metal-free catalysis for the synthesis of α-2-deoxgycosides. | acs.org |

Synthesis of Rhodinose-Containing Sugar-Nucleotides

Sugar-nucleotides are activated sugar donors used by glycosyltransferases in the biosynthesis of glycoconjugates. worktribe.com The chemical synthesis of these molecules, especially those containing rare sugars like rhodinose, is essential for studying these enzymatic processes. The general structure consists of a sugar linked to a nucleoside diphosphate (B83284). worktribe.com

Synthetic strategies typically involve the preparation of a sugar-1-phosphate, followed by coupling with a nucleoside monophosphate. worktribe.com A reported synthesis of 4-substituted L-rhodinose sugar-nucleotides utilizes the reaction of a glycosyl monophosphate with an N-methylpyridinium morpholidate in the presence of 1H-tetrazole. worktribe.com The synthesis of deoxysugar-nucleotides is generally more challenging due to the increased stability of the oxocarbenium ion intermediate, which makes them more prone to hydrolysis. worktribe.com

The biosynthesis of nucleotide-activated deoxysugars like NDP-L-rhamnose (a related 6-deoxysugar) often starts from NDP-glucose and involves a key 4,6-dehydratase enzyme. nih.gov While chemical synthesis provides access to non-natural analogues, enzymatic and chemoenzymatic approaches are also powerful tools for preparing these important biological building blocks. acs.org

Novel Synthetic Methodologies for C-Glycosides Incorporating Rhodinose Units

C-glycosides, where the anomeric carbon is linked to an aglycone via a C-C bond, are metabolically stable analogues of O-glycosides and are found in numerous natural products with significant biological activities. mdpi.comresearchgate.net The synthesis of C-glycosides is a challenging area of carbohydrate chemistry. sioc-journal.cn

Several strategies have been developed for the synthesis of C-glycosides that can be applied to rhodinose. Palladium-catalyzed cross-coupling reactions are a prominent method. For example, a palladium-catalyzed vinylogous C-glycosylation of α,β-unsaturated lactones with glycals has been developed, which provides access to 2,3-unsaturated C-glycosides that can be further transformed into saturated C-glycosides like β-rhodinose derivatives through hydrogenation. acs.org Similarly, palladium-catalyzed decarboxylative C-glycosylation of glycals with various acceptors provides a stereoselective route to β-C-glycosides. rsc.org

De novo synthesis approaches, which build the sugar ring from achiral precursors, have also been employed. An asymmetric Achmatowicz approach, for instance, uses asymmetric catalysis to prepare optically pure furan alcohols, which are then converted to pyranones and subsequently into oligosaccharides. rsc.org This strategy allows for reagent control to install either an amicetose or a rhodinose sugar. rsc.org Glycosyl radical-based methods also represent an effective approach for C-glycoside synthesis. rsc.org Recently, a method for the synthesis of diverse C-glycosides from stable 1-deoxyglycosides using metallaphotoredox catalysis has been developed, offering a robust and versatile route. springernature.com

Photoinduced Hydrogen Atom Transfer (HAT) / Nickel Co-catalytic Strategies

The convergence of photoredox catalysis and transition metal catalysis has opened new avenues for the functionalization of C(sp³)–H bonds, a traditionally challenging transformation. The strategy combining photoinduced hydrogen atom transfer (HAT) with nickel co-catalysis has recently been applied to the complex settings of carbohydrates, offering innovative approaches for the synthesis of modified sugars and glycosides. While a direct synthesis of DL-Rhodinose using this specific methodology has not been explicitly detailed in the literature, the principles have been successfully demonstrated on analogous deoxysugar and glycoside systems, providing a clear blueprint for its potential application.

This dual catalytic system typically involves a photocatalyst that, upon irradiation with visible light, initiates a HAT process. A HAT reagent, often an amine or thiol, abstracts a hydrogen atom from a specific, often electronically or sterically favored, position on the carbohydrate backbone. This generates a carbon-centered radical on the sugar. Concurrently, a nickel catalyst undergoes a catalytic cycle that intercepts this sugar radical to form an alkyl-nickel intermediate. This intermediate can then participate in cross-coupling reactions with a variety of partners, leading to the formation of new C-C or C-heteroatom bonds.

Recent research has demonstrated the feasibility of this approach for the site-selective functionalization of carbohydrates. For instance, a photo-HAT strategy coupled with nickel catalysis has been successfully employed for the synthesis of diverse C-glycosides starting from readily available 1-deoxyglycosides. researchgate.net In these systems, a photocatalyst generates a glycosyl radical via C-H abstraction at the anomeric position, which is then trapped by a Ni(0) catalyst. The resulting organonickel species can then couple with aryl halides to form C-aryl glycosides. The choice of ligand on the nickel catalyst has been shown to be critical in controlling the site- and stereoselectivity of the functionalization. researchgate.net

Another key application of this methodology is the stereoselective assembly of C-linked glycopeptides. In a notable study, a nickel catalyst was shown to promote the C-C coupling between glycosyl halides and redox-active electrophiles derived from aliphatic acids or primary amines. d-nb.info The reaction proceeds under blue LED illumination, where the photoinduced formation of an alkyl radical is followed by its reaction with a glycosyl nickel species to afford C-alkyl glycosides with high diastereoselectivity. d-nb.info This highlights the potential for creating complex glycoconjugates from simple building blocks.

The table below summarizes representative findings in the application of photoinduced HAT/nickel catalysis in carbohydrate chemistry, which could be extrapolated for the synthesis of rhodinose building blocks.

| Starting Material | Catalytic System | Coupling Partner | Product Type | Key Findings |

| 1-Deoxyglycoside | Photocatalyst (TBADT) / Ni(0) with bidentate nitrogen ligand | Aryl bromide | C-Aryl glycoside | Site-divergent functionalization controlled by the ligand; preferential reaction at the tertiary carbon radical. researchgate.net |

| Glycosyl Halide | Nickel catalyst / Hantzsch ester / LiI | Redox-active electrophiles (from acids/amines) | C-Alkyl glycoside | High diastereoselectivity; applicable to late-stage functionalization of amino acids and peptides. d-nb.info |

| Glycosyl Carboxylic Acid | Organic photocatalyst / Nickel catalyst | Carboxylic acids | C-Acyl glycoside | Efficient coupling via decarboxylation of glycosyl carboxylic acids. nih.gov |

This table is generated based on analogous research and does not represent direct synthesis of DL-Rhodinose.

The application of these photoinduced HAT/nickel co-catalytic strategies to a suitable precursor, such as a protected L-rhamnal derivative, could foreseeably allow for the direct installation of functional groups at specific positions, thereby creating key intermediates for the synthesis of DL-Rhodinose. The challenge remains in achieving the desired regioselectivity and stereocontrol at the C2, C3, and C4 positions to match the rhodinose configuration.

Palladium-Catalyzed Stereoselective Synthesis from Glycals

Palladium catalysis has become an indispensable tool in modern organic synthesis, and its application to carbohydrate chemistry has led to significant advances, particularly in the stereoselective synthesis of glycosides from glycal precursors. Glycals, which are cyclic enol ethers derived from sugars, are versatile starting materials for the synthesis of 2-deoxysugars like rhodinose. The double bond in the glycal provides a handle for various transformations, including palladium-catalyzed glycosylations.

A seminal approach involves the palladium-catalyzed O-glycosylation of glycals. In these reactions, a palladium catalyst activates the glycal, typically at the allylic position, to form a π-allyl palladium intermediate. This intermediate can then be attacked by an alcohol nucleophile to form a 2,3-unsaturated glycoside. The stereochemistry of the newly formed glycosidic bond can often be controlled by the choice of the phosphine (B1218219) ligand coordinated to the palladium center. capes.gov.br For example, using a palladium acetate (B1210297) catalyst with 2-di(tert-butyl)phosphinobiphenyl as the ligand can lead to the exclusive formation of β-glycosides, while the use of trimethyl phosphite (B83602) as the ligand can favor the formation of the α-anomer. capes.gov.br Subsequent hydrogenation of the double bond in the resulting 2,3-unsaturated glycoside can then furnish the desired 2-deoxysugar.

More direct methods have also been developed. An unprecedented palladium-catalyzed direct and stereoselective synthesis of deoxyglycosides from glycals has been reported. d-nb.info This method avoids the formation of a π-allyl intermediate and instead is proposed to proceed through an alkoxypalladation-type mechanism, yielding glycosides with high α-stereocontrol. This reaction has been successfully applied to L-rhamnal derivatives, which are direct precursors for L-rhodinose. d-nb.info

In the context of natural product synthesis, a palladium-catalyzed β-selective glycosylation of a 4-epi-rhodinose derivative was a key step in the total synthesis of the proposed structure of fulicineroside. researchgate.net This demonstrates the utility of palladium catalysis in constructing complex oligosaccharides containing rhodinose units. Furthermore, palladium(II)-catalyzed C-glycosylation of glycals, including L-rhamnal, with diaryliodonium salts has been described, providing a route to 2,3-dideoxy C-aryl glycosides with excellent α-stereoselectivity. rsc.org

The table below summarizes key research findings on the palladium-catalyzed synthesis of rhodinose and related structures from glycals.

| Glycal/Precursor | Palladium Catalyst System | Nucleophile/Coupling Partner | Product | Yield | Stereoselectivity |

| 4-epi-Rhodinose derivative | Pd catalyst | L-Rhamnose derivative | β-linked L-Rhodinose-L-rhamnose disaccharide | Not specified | β-selective |

| 3,4-O-siloxane-protected L-rhamnal | Pd(OAc)₂ / N-phenyl-2-(di-tert-butylphosphino)pyrrole | Various alcohols | 2-Deoxy-α-glycoside | 75% | α:β = 10:1 |

| L-Rhamnal | Pd(II) catalyst | Diaryliodonium salts | 2,3-Dideoxy C-aryl glycoside | Moderate to good | Excellent α-selectivity |

| Glycal 3-acetate/carbonate | Pd(OAc)₂ / P(OMe)₃ | Zinc(II) alkoxides | 2,3-Unsaturated α-glycoside | Good | α-anomer major |

| Glycal 3-acetate/carbonate | Pd(OAc)₂ / 2-di(tert-butyl)phosphinobiphenyl | Zinc(II) alkoxides | 2,3-Unsaturated β-glycoside | Good | Exclusive β-glycoside |

These examples underscore the power and versatility of palladium catalysis in the stereoselective synthesis of rhodinose and its derivatives from glycal starting materials. The ability to control the stereochemical outcome of the glycosylation reaction through the careful selection of ligands and reaction conditions makes this a highly valuable strategy in carbohydrate synthesis.

Research on Rhodinose Derivatives, Analogues, and Glycoconjugates

Structurally Modified Rhodinose (B1234984) Analogues

Stereoisomers and Epimers

DL-Rhodinose is a 2,3,6-trideoxy-hexose. The "D" and "L" designations in carbohydrates refer to the configuration of the stereocenter furthest from the carbonyl group. rajdhanicollege.ac.in In the case of hexoses, this is C-5. D-sugars have the hydroxyl group on the right in a Fischer projection, while L-sugars have it on the left. rajdhanicollege.ac.in Therefore, D-Rhodinose and L-Rhodinose are enantiomers, meaning they are non-superimposable mirror images of each other. masterorganicchemistry.com

Epimers are stereoisomers that differ in configuration at only one chiral center. rajdhanicollege.ac.inmasterorganicchemistry.combu.edu For example, the biosynthesis of TDP-L-epivancosamine, a 2,3,6-trideoxysugar found in the antibiotic chloroeremomycin, involves a C-5 epimerization step. researchgate.net While not directly rhodinose, this illustrates an enzymatic process that can alter the stereochemistry at a specific carbon, leading to a different sugar. In the context of rhodinose, which is a 2,3,6-trideoxy-L-threo-hexose, an epimer could be formed by inverting the stereochemistry at C-4 to give the erythro configuration or at C-5 to give the D-enantiomer. The synthesis of various L-hexoses and their 6-deoxy counterparts has been achieved through methods like epimerization of more common D-sugars. researchgate.net

The production of urdamycin derivatives with both D- and L-configured rhodinoses highlights the ability of certain biological systems to utilize both stereoisomers. nih.gov Similarly, a de novo asymmetric synthesis has been developed to produce both D- and L-enantiomers of rhodinose-containing trisaccharides. wvu.edu

Table 1: Stereochemical Descriptors of Rhodinose and Related Sugars

| Compound | Stereochemistry | Relationship to L-Rhodinose |

| L-Rhodinose | 2,3,6-trideoxy-L-threo-hexose | - |

| D-Rhodinose | 2,3,6-trideoxy-D-threo-hexose | Enantiomer |

| L-Amicetose | 2,3,6-trideoxy-L-xylo-hexose | C-4 Epimer |

| L-Digitoxose | 2,6-dideoxy-L-ribo-hexose | Diastereomer (differs at C-3 and C-4) |

| D-Olivose | 2,6-dideoxy-D-arabino-hexose | Diastereomer (differs at C-3, C-4, and C-5) |

This table is generated based on the principles of stereoisomerism and may not represent all possible, naturally occurring, or synthetically achieved isomers.

Deoxygenated and Aminated Derivatives (Contextual to deoxy sugar biosynthesis)

Rhodinose is a deoxysugar, specifically a 2,3,6-trideoxysugar. jst.go.jp The biosynthesis of such highly deoxygenated sugars is a complex enzymatic process that typically starts from a common nucleotide-diphosphate (NDP)-hexose, such as TDP-D-glucose. washington.edu The formation of these sugars involves a series of deoxygenation reactions catalyzed by dehydratases. washington.edunih.gov

The general pathway for deoxysugar biosynthesis involves:

Formation of an NDP-4-keto-6-deoxyhexose intermediate: This is a common first step in the biosynthesis of many deoxysugars, catalyzed by a 4,6-dehydratase. washington.edunih.gov

Further deoxygenation: Subsequent steps can involve 2,3-dehydratases and 3-dehydratases to remove additional hydroxyl groups, leading to dideoxy and trideoxy sugars. nih.gov For instance, the biosynthesis of the sugar moieties in the antibiotics granaticin and oleandomycin (B1677203) involves a 2-deoxygenation reaction that converts dTDP-4-keto-6-deoxy-D-glucose to dTDP-4-keto-2,6-dideoxy-D-glucose. washington.edu

Aminated derivatives are formed through the action of aminotransferases, which replace a keto group with an amino group. nih.gov The biosynthesis of TDP-L-epivancosamine, for example, includes a C-3 amination step. researchgate.net While specific aminated derivatives of rhodinose are not extensively detailed in the provided context, the biosynthetic machinery for creating deoxyamino sugars is well-established in many bacteria. nih.gov This machinery provides a basis for the potential generation of aminated rhodinose analogues through biosynthetic engineering.

The biosynthesis of the deoxysugar moieties of urdamycin A, which includes L-rhodinose, involves genes encoding enzymes for these transformations. researchgate.net The inactivation of genes essential for L-rhodinose biosynthesis, such as urdZ3, urdQ, and urdZ1, highlights their critical roles in the pathway. researchgate.net

Synthetic Access to Glycoconjugates Featuring Rhodinose

Glycoconjugates are molecules where a carbohydrate is linked to another chemical species. The synthesis of glycoconjugates containing rhodinose is crucial for studying their biological functions.

C-Glycosidically Linked Derivatives

C-glycosides are characterized by a carbon-carbon bond between the anomeric carbon of the sugar and the aglycone. qmul.ac.uk This bond is generally more stable to hydrolysis than the more common O-glycosidic bond. acs.org

The biosynthesis of the antibiotic urdamycin A involves the C-glycosidic attachment of a d-olivose moiety to the aglycone, a reaction catalyzed by the C-glycosyltransferase UrdGT2. nih.gov This enzyme has shown remarkable flexibility, being able to attach both d- and l-configured rhodinoses in addition to d-olivose. nih.govresearchgate.net This demonstrates a biosynthetic route to C-glycosidically linked rhodinose derivatives.

Chemical synthesis of C-glycosides can be challenging. A de novo approach using a palladium-catalyzed glycosylation has been employed in the synthesis of a trisaccharide containing L-rhodinose. wvu.edu Another strategy involves the use of glycosyl sulfonates for the stereoselective synthesis of C-glycosides. nsf.gov

Table 2: Examples of C-Glycosidically Linked Rhodinose Derivatives and Synthesis Methods

| Aglycone/Scaffold | Rhodinose Stereoisomer | Synthesis Method | Reference |

| Urdamycin aglycone | D- and L-Rhodinose | Biosynthesis (UrdGT2) | nih.gov |

| Premithramycin | D- and L-Rhodinose | Biosynthesis (UrdGT2) | nih.gov |

| Polyaromatic alkaloids (e.g., ellipticine, camptothecin) | L-Rhodinose | Proposed chemical synthesis | wvu.edu |

| Trisaccharide of Vineomycin C and PI-080 | L-Rhodinose | De novo chemical synthesis (Pd-catalyzed) | wvu.edu |

O-Glycosidically Linked Derivatives

O-glycosides feature an oxygen atom linking the anomeric carbon of the sugar to the aglycone. qmul.ac.uk This is the most common type of glycosidic bond in nature.

The antibiotic landomycin A contains a long hexasaccharide chain attached via a phenolic O-glycosidic bond to the aglycone. jst.go.jp This chain is composed of repeating units of (olivose-4→1-olivose-3→1-rhodinose). jst.go.jp The synthesis of such complex oligosaccharides requires sophisticated chemical strategies. For instance, the synthesis of the landomycin A hexasaccharide has been achieved using methods that address the challenge of forming β-linked 2-deoxy glycosides. mdpi.com

The synthesis of the L-rhodinose moiety itself is a prerequisite for its incorporation into O-glycosides. One synthetic route starts from a homoallylic alcohol, which is converted to a lactol that can then be used in glycosylation reactions. nih.gov Glycosylation of acyl tetramic acids with protected L-rhodinose derivatives has been achieved using catalytic amounts of p-toluenesulfonic acid. nih.gov Palladium-catalyzed glycosylation has also been used to prepare O-glycosides of rhodinose. acs.org

Investigation of Oligosaccharide Structures

Several natural products feature oligosaccharide chains containing rhodinose. The structure of these oligosaccharides is often crucial for their biological activity.

Landomycin A is a prominent example, possessing a hexasaccharide chain composed of two repeating trisaccharide units: (α-L-rhodinose-(1→3)-β-D-olivose-(1→4)-β-D-olivose). jst.go.jpmdpi.com The elucidation of this structure was a significant undertaking, relying on extensive 2D NMR spectroscopy of the acetylated derivative. jst.go.jp

The urdamycins are another class of antibiotics with rhodinose-containing oligosaccharides. Urdamycin A has a C-linked d-olivose-L-rhodinose-d-olivose trisaccharide at C-9 and an O-linked L-rhodinose at C-12b. nih.gov Other urdamycins, like urdamycin D, also feature oligosaccharide chains with both rhodinose and olivose units. researchgate.net

The dactylosporolides are macrolides that are glycosylated with a 2,3,6-trideoxyhexose, identified as a rhodinose moiety, as part of a larger oligosaccharide chain. acs.org

The synthesis of these complex oligosaccharides is an active area of research. A de novo asymmetric synthesis approach has been developed for the synthesis of the trisaccharide portion of landomycin A, which contains L-rhodinose and D-olivose. wvu.edu This highlights the power of modern synthetic methods to construct complex, biologically relevant oligosaccharides.

Table 3: Oligosaccharide Structures Containing Rhodinose

| Natural Product | Oligosaccharide Structure | Linkage to Aglycone |

| Landomycin A | (α-L-Rhodinose-(1→3)-β-D-olivose-(1→4)-β-D-olivose)₂ | O-glycosidic |

| Urdamycin A | d-Olivose-L-rhodinose-d-olivose and L-Rhodinose | C-glycosidic and O-glycosidic |

| Landomycin Y | Deoxygenated hexasaccharide with repeating trisaccharide units | O-glycosidic |

| Dactylosporolide B | Contains a 2,3,6-trideoxyhexose (rhodinose) as part of a larger oligosaccharide | O-glycosidic |

Di- and Trisaccharide Fragments

A notable example is the synthesis of the trisaccharide subunit of landomycin A, which has the structure α-L-rhodinose-(1→3)-β-D-olivose-(1→4)-β-D-olivose. acs.org Researchers have developed various strategies to construct these fragments. One approach involves a de novo synthesis starting from achiral materials like acetyl furan (B31954). acs.org Key steps in such syntheses often include palladium-catalyzed glycosylation, Myers' reductive rearrangement, diastereoselective dihydroxylation, and regioselective Mitsunobu inversion to control the stereochemistry at each chiral center. acs.org

Another strategy focuses on the stereoselective synthesis of rhodinose building blocks from readily available starting materials like (S)-ethyl lactate (B86563). acs.org These building blocks are then used in sequential glycosylation reactions to assemble the desired di- and trisaccharides. For instance, a rhodinose donor can be coupled with a disaccharide acceptor to form a trisaccharide. mdpi.com The stereochemical outcome of these glycosylation reactions is a significant challenge due to the absence of a directing group at the C2 position of rhodinose. mdpi.com

Research has also explored the synthesis of S-linked trisaccharide fragments, where the anomeric oxygen is replaced by a sulfur atom. acs.org This modification creates a more stable linkage that is resistant to enzymatic and acidic hydrolysis, which is valuable for developing therapeutic agents with improved pharmacokinetic properties. acs.org

The successful synthesis of these di- and trisaccharide fragments provides access to key components of larger natural products and enables further investigation into their biological roles. acs.orgmdpi.com

Hexasaccharide Chains (e.g., Landomycin A)

Landomycin A is a prominent example of a natural product containing a complex hexasaccharide chain. nih.govjst.go.jp This chain is composed of two repeating trisaccharide units: (D-olivose)-(D-olivose)-(L-rhodinose). nih.govjst.go.jp The elucidation and synthesis of this hexasaccharide have been significant achievements in carbohydrate chemistry, driven by the fact that the length of this sugar chain is directly correlated with the cytotoxic activity of landomycins. acs.org

The total synthesis of the landomycin A hexasaccharide has been accomplished by several research groups, each employing unique strategies. acs.org These syntheses often involve the coupling of two trisaccharide fragments or a sequential approach of adding monosaccharide units. acs.orgmdpi.com A key challenge in these syntheses is the stereocontrolled formation of the β-glycosidic linkages involving the 2-deoxy sugar olivose and the α-linkage of rhodinose. mdpi.com

One successful strategy involved the use of a trisaccharide donor and a trisaccharide acceptor, which were coupled to form the hexasaccharide. mdpi.com Another approach utilized an "umpolung" S-glycosylation method to create a sulfur-linked hexasaccharide mimic of the natural product. acs.org This S-linked analogue provides a non-hydrolyzable version for biological studies. acs.org

The structure of the landomycin A hexasaccharide is unique among quinone glycoside antibiotics, being a long chain bonded as a phenolic glycoside to the aglycone. nih.govjst.go.jp The hexasaccharide chain is specifically composed of four D-olivose and two L-rhodinose residues arranged in the sequence (olivose-4→1-olivose-3→1-rhodinose)₂. nih.govjst.go.jp

These synthetic efforts not only confirm the structure of the natural product but also provide access to significant quantities of the hexasaccharide for biological evaluation and the generation of novel landomycin analogues. acs.orgumich.edu

Glycodiversification Efforts for Novel Natural Products

Glycodiversification, the process of altering the carbohydrate moieties of natural products, has emerged as a powerful strategy for generating novel compounds with potentially improved or new biological activities. mdpi.comnih.gov Since the sugar components of many natural products play a crucial role in their biological function, modifying these sugars can have a profound impact. mdpi.com Rhodinose, as a constituent of several bioactive compounds, is a key target for such glycodiversification efforts.

The core principle of glycodiversification lies in the promiscuity of certain enzymes, particularly glycosyltransferases (GTs), which are responsible for attaching sugars to aglycones or other sugar residues. nih.gov These enzymes can often accept non-native sugar donors, allowing for the incorporation of different monosaccharides into a natural product's structure. nih.gov

One approach involves metabolic pathway engineering, where the genes responsible for the biosynthesis of a particular sugar are deleted or modified, and new genes for the synthesis of a different sugar are introduced. nih.gov For example, in the biosynthesis of streptolydigin (B611037), the gene cluster for L-rhodinose production was inactivated and complemented with genes for the biosynthesis of other deoxysugars like D-amicetose and D-olivose, leading to the creation of novel glycosylated derivatives. nih.gov

Another strategy is chemoenzymatic synthesis, where a glycosyltransferase with broad substrate specificity is used in vitro to attach chemically synthesized sugar analogues to a natural product scaffold. nih.gov This has been demonstrated with glycosyltransferases from the landomycin and urdamycin biosynthetic pathways, which have shown flexibility in accepting different sugar donors. nih.govnih.gov For instance, the expression of the landomycin glycosyltransferase LanGT4 in an urdamycin-producing strain resulted in new urdamycin analogues containing an additional L-rhodinose moiety. nih.gov

These glycodiversification efforts have successfully generated a variety of novel natural product analogues with altered sugar chains. nih.govdtic.mil These new compounds are valuable for structure-activity relationship (SAR) studies, which aim to understand how specific sugars contribute to the biological activity of the parent molecule. acs.org Ultimately, glycodiversification holds significant promise for the development of new therapeutic agents with enhanced efficacy and novel mechanisms of action. nih.govresearchgate.net

Advanced Structural Elucidation and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic compounds like DL-Rhodinose. Through the analysis of one-dimensional and two-dimensional spectra, a complete picture of the proton and carbon framework can be assembled.

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom within the DL-Rhodinose molecule. The chemical shifts (δ) are indicative of the electronic environment of the nuclei, while the coupling constants (J) in ¹H NMR reveal the spatial relationships between neighboring protons.

For a protected derivative of L-rhodinose, specifically 4-O-benzoyl-2,3,6-trideoxy-L-threohexopyranose, detailed ¹H and ¹³C NMR data have been reported. As DL-Rhodinose is a racemic mixture of the D- and L-enantiomers, the NMR data for the L-enantiomer is representative of both.

¹H NMR Data: The proton NMR spectrum reveals distinct signals for each of the twelve protons in the molecule. The anomeric proton (H-1) typically appears at a characteristic downfield shift. The signals for the methylene (B1212753) protons at positions 2 and 3, and the methyl protons at position 6, are also key identifiers.

¹³C NMR Data: The carbon NMR spectrum provides a signal for each of the six carbon atoms in the rhodinose (B1234984) ring. The chemical shifts are crucial for identifying the carbon skeleton and the points of substitution.

Interactive Table of NMR Data for a Protected L-Rhodinose Derivative

| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | 5.15 (d, J = 3.5 Hz) | 98.2 |

| 2a | 1.85 (ddd, J = 13.0, 5.0, 3.5 Hz) | 34.5 |

| 2b | 2.10 (ddd, J = 13.0, 11.5, 1.5 Hz) | 34.5 |

| 3a | 1.75 (m) | 29.8 |

| 3b | 2.25 (m) | 29.8 |

| 4 | 5.20 (m) | 68.7 |

| 5 | 4.10 (dq, J = 9.5, 6.0 Hz) | 70.1 |

| 6 | 1.30 (d, J = 6.0 Hz) | 17.8 |

Note: Data is for 4-O-benzoyl-2,3,6-trideoxy-L-threohexopyranose, a derivative of L-rhodinose. The chemical shifts are approximate and may vary depending on the solvent and other experimental conditions.

Two-dimensional NMR experiments are indispensable for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com For DL-Rhodinose, COSY spectra would show correlations between H-1 and the protons on C-2, between the C-2 protons and the C-3 protons, and so on, allowing for the tracing of the proton network throughout the sugar ring. emerypharma.comhmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.educolumbia.edu This is particularly useful for identifying the connectivity between different parts of the molecule and for assigning quaternary carbons. In the context of a glycoside of DL-Rhodinose, HMBC would be crucial for determining the linkage point of the sugar to another molecule by showing a correlation between the anomeric proton (H-1) and the carbon of the aglycone. nih.govnih.govmdpi.com

In modern structural elucidation, computational methods, particularly Density Functional Theory (DFT), are increasingly used to predict NMR chemical shifts. nih.gov By calculating the magnetic shielding of each nucleus in a computationally modeled 3D structure of DL-Rhodinose, a theoretical NMR spectrum can be generated. This predicted spectrum can then be compared with the experimental data to confirm the proposed structure and stereochemistry. This approach is especially valuable when experimental data is ambiguous or when dealing with novel structures.

The relative stereochemistry of the substituents on the pyranose ring of DL-Rhodinose can be determined from the coupling constants observed in the ¹H NMR spectrum. The magnitude of the vicinal coupling constants (³J) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, the axial or equatorial orientation of the protons and, consequently, the stereochemical configuration of the chiral centers can be deduced. For deoxysugars like rhodinose, ROESY (Rotating-frame Overhauser Effect Spectroscopy) can also be used to determine stereochemistry by identifying protons that are close in space. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a key technique for determining the precise molecular formula of a compound. nih.gov For DL-Rhodinose, which has the chemical formula C₆H₁₂O₃, HR-ESI-MS would be used to measure the exact mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). This experimentally determined mass can then be compared to the calculated theoretical mass for C₆H₁₂O₃. The high accuracy of this technique allows for the unambiguous confirmation of the elemental composition, distinguishing it from other isomers with the same nominal mass. ijpsm.com

Interactive Table of Expected HR-MS Data for DL-Rhodinose (C₆H₁₂O₃)

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 133.0865 |

| [M+Na]⁺ | 155.0684 |

| [M+K]⁺ | 171.0423 |

Note: These are theoretical values. The observed masses in an experimental setting would be very close to these calculated values.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a critical tool for the structural characterization of rhodinose, typically when it is glycosidically linked to a larger aglycone, as is common in natural products like angucyclines. acs.org In these analyses, the glycosidic bonds are often labile and cleave under collision-induced dissociation (CID), providing valuable structural information. pnas.org

The fragmentation of a parent molecule containing a rhodinose moiety often results in a characteristic neutral loss corresponding to the mass of the sugar. In the case of gaudimycin E, which contains L-rhodinose and D-olivose, the LC-ESI-MS spectrum displays fragment ions at m/z 584 and 470 from the [M+H]⁺ ion at m/z 714, indicating the sequential loss of the deoxysugar units. researchgate.net Similarly, analysis of landomycin P, which features a trisaccharide chain composed of L-rhodinose and two D-olivose units, shows a corresponding loss of the entire sugar system during ESI-MS² experiments. nih.gov These predictable fragmentation patterns allow for the identification of the sugar components within a larger molecule.

Genome-mining studies have also utilized multi-stage mass spectrometry (MSn) to identify candidate sugars in microbial natural products, successfully identifying derivatives such as 4-O-methyl-L-rhodinose based on specific fragment ions and neutral losses. pnas.orgnih.gov

| Parent Compound | Parent Ion [M+H]⁺ (m/z) | Key Fragment Ion (m/z) | Inferred Neutral Loss | Reference |

|---|---|---|---|---|

| Gaudimycin E | 714.3 | 584 | L-Rhodinose/D-Olivose moiety | researchgate.net |

| Landomycin P | Not specified | 303 ([aglycone–H]⁻) | Trisaccharide (L-Rhodinose + 2x D-Olivose) | nih.gov |

LC-MS/MS-Based Molecular Networking for Compound Discovery

LC-MS/MS-based molecular networking has emerged as a powerful strategy for dereplicating known compounds and discovering new natural products from complex biological extracts. acs.org This computational approach organizes large MS/MS datasets by grouping molecules with similar fragmentation spectra, based on the principle that structurally related molecules will fragment in comparable ways. acs.org

This technique has been successfully applied to the analysis of extracts from Streptomyces species, which are known producers of rhodinose-containing angucyclines. acs.org In one study, molecular networking analysis of an extract from Streptomyces sp. MC16, combined with in silico tools, automatically classified the largest molecular family as angucyclines. By examining unique clusters within the network that deviated from typical patterns, researchers could specifically target and isolate novel N-acetylcysteine-containing angucycline derivatives. acs.org This approach streamlines the discovery process by highlighting unique or modified structures within a known class of rhodinose-containing compounds.

Universal Fragmentation Model (UFM) in MS-based Elucidation

The Universal Fragmentation Model (UFM) is a theoretical and computational framework designed to predict the fragmentation pathways of molecules in tandem mass spectrometry. chemrxiv.orgchemrxiv.org It is based on the principles of gas-phase ion chemistry and modeling, aiming to generate high-quality predictions of fragmentation patterns, product ion structures, and their energetics. chemrxiv.orgresearchgate.net The UFM holds significant potential for the structural elucidation of complex molecules, including glycosides, by interpreting fragmentation chemistries that involve complex rearrangements. chemrxiv.orgchemrxiv.org While the UFM is a powerful tool for broad molecular classes relevant to metabolomics and glycomics, specific studies applying this model to the fragmentation of DL-Rhodinose or rhodinose-containing natural products have not been identified in the reviewed literature. chemrxiv.org

Chromatographic Techniques for Separation and Purification

High-Performance Liquid Chromatography (HPLC) is an essential technique for the analysis and purification of rhodinose-containing compounds. acs.org Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase.

For instance, the analysis of thymidine (B127349) diphosphate (B83284) (TDP)-deoxysugars, including TDP-rhodinose, has been achieved using a C18 column with a gradient of 10 mM trimethylamine (B31210) and acetonitrile (B52724). google.com This method provides moderate separation among closely related deoxysugar structures. google.com In the study of tetracenomycins, which can feature L-rhodinose moieties, HPLC-UV/MS analysis was performed on a C18 column with a water and acetonitrile gradient, both containing 0.1% formic acid to aid ionization. acs.org

| Analyte Class | Column | Mobile Phase A | Mobile Phase B | Gradient/Mode | Reference |

|---|---|---|---|---|---|

| TDP-Deoxysugars | YMC-Pack ODS-A | 10 mM Trimethylamine (pH 5.6) | Acetonitrile | Gradient | google.com |

| Tetracenomycins | Phenomenex NX-C18 | H₂O + 0.1% Formic Acid | CH₃CN + 0.1% Formic Acid | Gradient (5-95% B over 30 min) | acs.org |

For the purification of DL-Rhodinose-containing compounds from crude biological extracts, column chromatography is a fundamental and widely used technique. scispace.comsemanticscholar.org This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel for moderately polar compounds like glycosides. nih.govyoutube.com

In the isolation of BE-7585A, a natural product containing rhodinose derivatives, the residue from the extract was purified using silica gel column chromatography with a gradient of hexanes and ethyl acetate (B1210297). nih.gov Similarly, the purification of landomycins from a crude extract of Streptomyces cyanogenus S-136 involved chromatographic methods to yield several new rhodinose-containing congeners. nih.gov Preparative Thin Layer Chromatography (TLC) operates on the same principles as column chromatography and can be used for small-scale purifications, though specific applications for rhodinose isolation are less commonly detailed than column-based methods.

Integrated Analytical Workflows for Complex Mixture Analysis